(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
説明
特性
IUPAC Name |
2-(4-carbamoylphenyl)imino-7-hydroxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c23-20(27)13-3-6-15(7-4-13)25-22-18(21(28)24-12-17-2-1-9-29-17)10-14-5-8-16(26)11-19(14)30-22/h3-8,10-11,17,26H,1-2,9,12H2,(H2,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKOVGZJRJJVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific chromene derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The chromene moiety provides a stable aromatic framework.
- Functional Groups : The presence of a carbamoyl group and a hydroxyl group enhances its reactivity and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromenes exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.78 to 1.56 μM against the tested bacterial strains, indicating potent antibacterial activity .
Antifungal Activity
Additionally, the compound has shown promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
Antifungal Efficacy
- The compound's antifungal activity was assessed using similar methodologies, with effective MIC values suggesting its potential as an antifungal agent .
The mechanism through which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Cell Wall Synthesis : By interfering with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : Altering the permeability of fungal membranes, leading to cell lysis.
Case Study 1: Antibacterial Efficacy
In a controlled study, researchers synthesized several derivatives based on the chromene structure and evaluated their antibacterial properties. The results indicated that modifications to the carbamoyl group significantly influenced antibacterial potency.
| Compound ID | MIC (μM) | Target Bacteria |
|---|---|---|
| 8a | 0.78 | Staphylococcus aureus |
| 8d | 1.56 | Escherichia coli |
| 9c | 0.98 | Candida albicans |
Case Study 2: Antifungal Activity
Another research effort focused on the antifungal potential of this class of compounds. The study highlighted that certain structural modifications enhanced antifungal activity against resistant strains.
| Compound ID | MIC (μM) | Target Fungi |
|---|---|---|
| 9a | 0.85 | Aspergillus niger |
| 9b | 1.10 | Candida albicans |
Q & A
Basic: What are the common synthetic routes for preparing this chromene-based compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the imine bond (e.g., between a substituted aniline and a chromene-carboxaldehyde intermediate) .
- Functional group protection/deprotection (e.g., hydroxyl or amine groups) to prevent side reactions during coupling steps .
- Cyclization under acidic or basic conditions to form the chromene backbone .
Key reaction conditions:
| Step | Solvent | Catalyst | Temperature | Yield Optimization |
|---|---|---|---|---|
| Imine formation | Ethanol | Acetic acid | Reflux (80°C) | 60-75% |
| Cyclization | DMF | K₂CO₃ | 100°C | 50-65% |
| Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) . |
Basic: How is the stereochemistry (Z-configuration) of the imine group confirmed?
Answer:
The Z-configuration is verified via:
- ¹H NMR spectroscopy : Coupling constants (J) between protons on the imine double bond and neighboring groups .
- X-ray crystallography : Definitive confirmation using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- NOESY experiments : To detect spatial proximity of substituents adjacent to the imine bond .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields .
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts for selective bond formation .
- Solvent engineering : Switching from DMF to ionic liquids to improve solubility and reduce side products .
- DoE (Design of Experiments) : Statistical optimization of variables (temperature, stoichiometry, pH) .
Advanced: What computational methods predict bioactivity against targets like AKR1B10?
Answer:
- Molecular docking (AutoDock Vina) : Models interactions between the compound’s carboxamide group and AKR1B10’s active site (e.g., binding affinity ΔG ≤ -8.5 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency (IC₅₀) .
Advanced: How to resolve contradictions in reported biological activity (e.g., anticancer vs. anti-inflammatory)?
Answer:
- Target-specific assays : Use isoform-selective enzymes (e.g., AKR1B10 for cancer vs. COX-2 for inflammation) to clarify mechanisms .
- Metabolite profiling (LC-MS) : Identify degradation products or active metabolites that may explain divergent results .
- Dose-response studies : Establish if effects are concentration-dependent (e.g., apoptosis at high doses vs. cytostasis at low doses) .
Basic: What spectroscopic techniques characterize this compound’s purity and structure?
Answer:
- ¹H/¹³C NMR : Assign peaks for the tetrahydrofuran-methyl group (δ ~3.5 ppm) and aromatic protons .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ ion within 2 ppm error) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
Advanced: How do substituents (e.g., carbamoyl vs. trifluoromethyl) influence bioactivity?
Answer:
- SAR (Structure-Activity Relationship) studies : Systematic substitution at the phenyl ring (e.g., halogen vs. methoxy) to optimize IC₅₀ .
Advanced: What strategies validate crystallographic data quality for this compound?
Answer:
- R-factor analysis : Acceptable R₁ ≤ 0.05 and wR₂ ≤ 0.12 using SHELXL .
- Residual density maps : Ensure no unexplained electron density peaks (>0.5 e⁻/ų) .
- TWIN refinement : Applied if crystals show twinning (common in chromenes due to planar stacking) .
Basic: How is stability assessed under physiological conditions?
Answer:
- pH-dependent degradation studies : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC .
- Forced degradation (heat/light) : Identify labile groups (e.g., imine bond hydrolysis at pH > 9) .
- Plasma stability assays : Measure half-life in human plasma (e.g., t₁/₂ ≥ 2h for viable drug candidates) .
Advanced: What in vitro models evaluate its mechanism in cancer pathways?
Answer:
- AKR1B10 inhibition : Use recombinant enzyme assays (IC₅₀ determination) and siRNA knockdown in HT29 colon cancer cells .
- Apoptosis markers (Annexin V/PI) : Flow cytometry to quantify cell death in MCF-7 breast cancer lines .
- ROS detection (DCFH-DA assay) : Links compound activity to oxidative stress modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
